3-Hydroxymethyl Maraviroc-d6
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Overview
Description
3-Hydroxymethyl Maraviroc-d6 is a deuterium-labeled analogue of Maraviroc, a chemokine receptor antagonist used in the treatment of HIV-1 infection. This compound is primarily used in proteomics research and has a molecular formula of C29H35D6F2N5O with a molecular weight of 535.70 .
Chemical Reactions Analysis
3-Hydroxymethyl Maraviroc-d6, like its parent compound Maraviroc, can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
3-Hydroxymethyl Maraviroc-d6 is used extensively in scientific research, particularly in the fields of:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the metabolic pathways of Maraviroc.
Biology: It is used to investigate the biological activity and pharmacokinetics of Maraviroc in various biological systems.
Medicine: It is used in the development of new antiretroviral therapies and to study the resistance mechanisms of HIV-1.
Industry: It is used in the pharmaceutical industry for the quality control and validation of Maraviroc-based drugs
Mechanism of Action
3-Hydroxymethyl Maraviroc-d6, like Maraviroc, acts as an entry inhibitor by blocking the CCR5 receptor on the surface of human cells. This prevents the HIV-1 virus from binding to the receptor and entering the cells. The interaction between Maraviroc and the CCR5 receptor is selective and slowly reversible, making it an effective antiretroviral agent .
Comparison with Similar Compounds
3-Hydroxymethyl Maraviroc-d6 is unique due to its deuterium labeling, which enhances the accuracy and sensitivity of analytical methods. Similar compounds include:
Maraviroc: The parent compound, used in the treatment of HIV-1 infection.
Maraviroc-d6: Another deuterium-labeled analogue of Maraviroc, used for similar research purposes
Properties
Molecular Formula |
C29H41F2N5O2 |
---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
4,4-difluoro-N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38) |
InChI Key |
QYAXWUVUSZZECX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
Origin of Product |
United States |
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